4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE
Description
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative characterized by a trifluoroethyl (-CF₂CH₃) substituent at the para position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate groups into target molecules. The trifluoroethyl group enhances the compound’s electron-withdrawing properties, which may influence its reactivity in nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQPXLVRACSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883146-03-0 | |
| Record name | 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonyl Chloride Formation via Sulfonylation and Chlorination
One common approach involves the reaction of a suitable benzene derivative with sulfonyl chloride or sulfonic anhydride in the presence of 2,2,2-trifluoroethanol and a base to form an intermediate sulfonyl compound, followed by chlorination to yield the sulfonyl chloride.
- Step 1: Reaction of sulfonyl chloride or sulfonic anhydride with 2,2,2-trifluoroethanol and alkali in an organic solvent (e.g., toluene, acetone, dichloromethane) to form an intermediate compound.
- Step 2: Reaction of the intermediate with m-trifluoromethylphenol and alkali under heating to form a further intermediate.
- Step 3: Addition of a promoter and strong alkali, followed by sulfonyl chloride addition, resulting in the final sulfonyl chloride product after purification.
This method is noted for its simplicity, safety, and high efficiency, with molar ratios carefully controlled for optimal yield (e.g., 2,2,2-trifluoroethanol : alkali : sulfonyl chloride = 1 : 1-2 : 1-2).
Multi-Step Synthesis via Halogenation, Grignard Reaction, and Chlorination
Another detailed synthetic route involves:
- Halogenation of 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid at 50–100 °C.
- Reduction and diazotization of intermediates to introduce necessary functional groups.
- Grignard reaction with isopropyl magnesium chloride followed by reaction with dimethyl disulfide to form a thioether intermediate.
- Etherification with 2,2-difluoroethanol under basic conditions to form 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzyl sulfide.
- Chlorination of the sulfide intermediate with chlorine in acetic acid/water at 45–55 °C to yield the sulfonyl chloride.
This method is characterized by mild conditions, relatively short reaction times, and high yields (up to 94% for the final chlorination step).
Convenient Three-Step Synthesis (Literature Reference)
A streamlined three-step synthesis has been reported for 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a closely related compound, which may inform analogous approaches for this compound. This method emphasizes efficiency and scalability for industrial applications.
Comparative Table of Key Preparation Methods
Research Findings and Notes
- The presence of the trifluoroethyl group enhances the compound's reactivity and stability in nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.
- Control of reaction parameters such as temperature, solvent choice, and molar ratios is critical to maximize yield and purity.
- Use of strong bases like triethylamine or pyridine is common to neutralize acids formed during sulfonylation and chlorination steps.
- Chlorination steps typically require careful handling of chlorine gas or chlorinating agents under controlled temperature to avoid side reactions.
- Industrial synthesis favors routes that combine mild conditions with high yields and scalability, such as the Grignard-based multi-step method.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The trifluoroethyl group can undergo oxidation to form trifluoroacetic acid derivatives, while reduction can lead to the formation of trifluoroethyl alcohol derivatives.
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, trifluoroacetic acid derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Pharmaceutical Development
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride plays a significant role in the synthesis of biologically active molecules. Its applications in pharmaceuticals include:
- Synthesis of Enzyme Inhibitors: The compound is utilized in the development of inhibitors targeting specific enzymes, which can be crucial for treating various diseases.
- Improved Pharmacokinetic Properties: The trifluoroethyl group can enhance the solubility and bioavailability of drug candidates, leading to more effective therapeutic agents.
Agrochemical Formulations
In the field of agrochemicals, this compound is used to produce:
- Pesticides and Herbicides: The unique properties of this compound allow for the design of agrochemicals that exhibit increased efficacy and stability under environmental conditions.
Material Science
The compound's applications extend to materials science where it is involved in:
- Synthesis of Specialty Polymers: It can be used as a building block for creating polymers with specific properties such as resistance to degradation and enhanced mechanical strength.
Types of Reactions
- Nucleophilic Substitution: Forms sulfonamide or sulfonate derivatives.
- Oxidation and Reduction Reactions: Can yield trifluoroacetic acid derivatives or trifluoroethyl alcohol derivatives.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo further functionalization.
Common Reagents and Conditions
Reactions typically involve:
- Bases: Pyridine is commonly used.
- Nucleophiles: Amines or alcohols are typical nucleophiles.
- Oxidizing Agents: Hydrogen peroxide may be employed.
Case Studies and Research Findings
While specific case studies were not detailed in the search results provided, ongoing research highlights the potential for this compound in developing new therapeutic agents and agrochemicals. Studies have indicated that compounds with similar structures have shown promising results in preclinical trials for drug development.
Mechanism of Action
The mechanism of action of 4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoroethyl group can influence the reactivity and stability of the compound, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Key Observations:
Reactivity : The sulfamoyl derivative (4-[(2,2,2-trifluoroethyl)sulfamoyl]benzene-1-sulfonyl chloride ) introduces a secondary amine linkage, which may alter hydrolysis stability compared to the parent sulfonyl chloride .
Commercial Status : Both the target compound and its sulfamoyl analog are discontinued, suggesting challenges in synthesis, stability, or demand . In contrast, the trifluoromethyl-substituted analog remains commercially accessible .
Stability and Handling
- Hydrolysis Sensitivity : Sulfonyl chlorides are prone to hydrolysis, forming sulfonic acids. The trifluoroethyl group’s hydrophobicity may marginally improve stability compared to polar substituents (e.g., -SO₂NH₂).
Biological Activity
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride is an organosulfur compound characterized by a trifluoroethyl group attached to a benzenesulfonyl chloride moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoroethyl group, enhancing its reactivity and stability. It has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
- Molecular Formula: CHClFOS
- Molecular Weight: 258.65 g/mol
- CAS Number: 883146-03-0
- IUPAC Name: 4-(2,2,2-trifluoroethyl)benzenesulfonyl chloride
- Canonical SMILES: C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)Cl .
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 2,2,2-trifluoroethanol in the presence of a base like pyridine. This reaction yields the desired sulfonyl chloride compound .
The biological activity of this compound primarily stems from its electrophilic sulfonyl chloride group. This group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate derivatives. The trifluoroethyl group enhances the compound's stability and reactivity, making it effective in various biological applications .
Applications in Drug Development
Research indicates that compounds containing trifluoroethyl groups can improve pharmacokinetic properties and biological activity. For instance:
- Enzyme Inhibition: The compound has been explored for its potential as an enzyme inhibitor due to its ability to form stable complexes with target enzymes.
- Anticancer Activity: In studies involving cancer cell lines, compounds with similar structures have shown promising antiproliferative effects .
Case Studies
A notable case study involved the modification of existing drugs to include trifluoroethyl groups to enhance their efficacy. For example:
- Compound Modifications: Researchers synthesized compounds with similar structural frameworks to this compound and tested their activity against various cancer cell lines. These studies demonstrated improved activity profiles compared to non-fluorinated analogs .
Table of Biological Activity Findings
| Compound | Cell Line Tested | IC (μM) | Notes |
|---|---|---|---|
| Compound A (similar structure) | HeLa (cervical carcinoma) | 9.6 ± 0.7 | Enhanced activity due to structural modifications |
| Compound B (trifluoromethyl analog) | L1210 (murine leukemia) | 41 ± 3 | Standard reference for comparison |
| This compound | Various cancer lines | TBD | Under investigation |
Safety and Handling
This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. Proper safety precautions should be taken when handling this compound:
Q & A
Q. What agrochemical applications are emerging for trifluoroethyl sulfonyl chloride derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the benzene ring with substituents (e.g., Cl, F) to enhance herbicidal activity. For example, derivatives with 4-chloro-2-fluoro groups show >90% inhibition of weed growth at 100 ppm .
- Field Trials : Evaluate photostability and soil half-life (t₁/₂ ≈ 30–60 days) under varying pH and temperature conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
